
(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.34 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and cyclohexane, a six-membered ring without heteroatoms. This compound is often used in research settings for its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine and cyclohexylmethyl chloride are common starting materials.
Reaction Steps: The synthesis typically involves the reaction of piperidine with cyclohexylmethyl chloride under controlled conditions to form the intermediate cyclohexylpiperidin-4-yl methyl chloride.
Final Steps: The intermediate is then treated with ammonia to introduce the amine group, followed by acidification to form the dihydrochloride salt.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where raw materials are added in specific quantities and reaction conditions are closely monitored to ensure product consistency.
Purification: The final product is purified through crystallization or other methods to achieve the desired purity level.
Chemical Reactions Analysis
(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperidines or cyclohexanes.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Piperidine Derivatives: Similar compounds include other piperidine derivatives, which may have different substituents or functional groups.
Cyclohexane Derivatives: Compounds derived from cyclohexane with different amine groups or other modifications.
This compound in various fields.
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-cyclohexyl-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h11-13H,2-10H2,1H3;2*1H |
InChI Key |
DDFVBYFGMBNLBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CCCCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

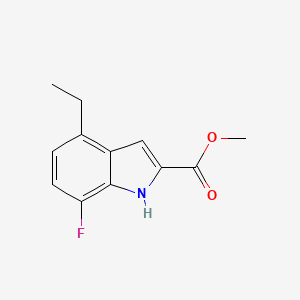
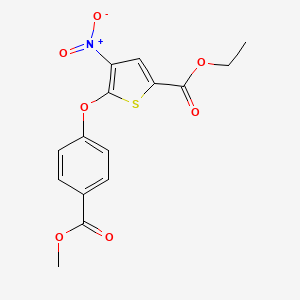
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
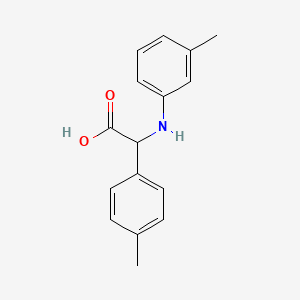
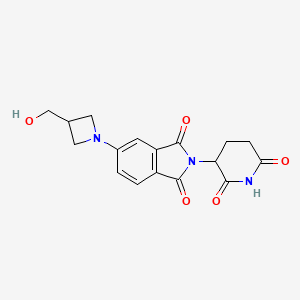
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
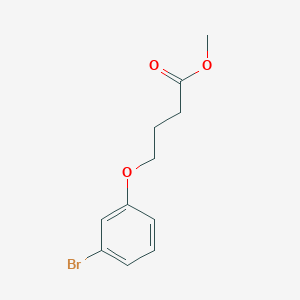
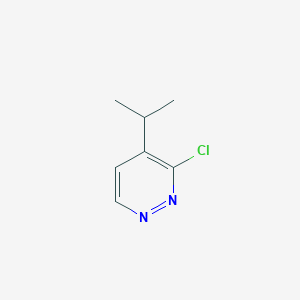

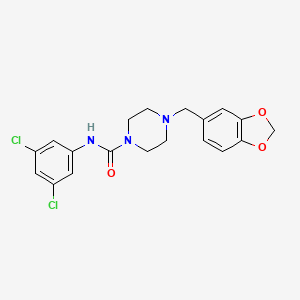
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
